molecular formula C13H16ClF3N2O B2441312 3-(2,2,2-trifluoroethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride CAS No. 2034379-89-8

3-(2,2,2-trifluoroethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride

Cat. No. B2441312
CAS RN: 2034379-89-8
M. Wt: 308.73
InChI Key: GJFLOYFSOMAUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-trifluoroethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N2O and its molecular weight is 308.73. The purity is usually 95%.
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Scientific Research Applications

Photolysis and Photoaffinity Probes

Research on related trifluoromethyl-diazirines, such as the study by Platz et al. (1991), has explored the photolysis of these compounds, which can serve as a caution for their use in photoaffinity probes. These compounds, upon photolysis, can undergo reactions leading to various photoproducts, indicating their potential in studying biological systems through photoinsertion processes. This insight could suggest avenues for employing similar chemical entities in biochemical probes or in the study of molecular interactions through photolysis mechanisms (Platz et al., 1991).

Photoaffinity Labeling

Another application is in photoaffinity labeling, where compounds like 2-diazo-3,3,3-trifluoropropionyl chloride, synthesized from trifluorodiazoethane, are used to label enzymes. These derivatives undergo photolysis with less rearrangement, offering a more stable approach for studying protein-ligand interactions, a method that could be adapted or inspired by the synthesis and reactivity of the compound (Chowdhry et al., 1976).

Synthesis and Structural Analysis

The research on the synthesis of related diazocine and diazepine derivatives showcases methodologies for constructing complex heterocyclic compounds. For example, the work by Reisinger et al. (2004) on tetrazolo[1,5-a]pyridines and their conversion into various diazepine derivatives highlights the synthetic versatility of nitrogen-containing heterocycles. Such studies provide a foundation for understanding how similar compounds, including "3-(2,2,2-trifluoroethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride," might be synthesized and manipulated for specific scientific purposes (Reisinger et al., 2004).

properties

IUPAC Name

11-(2,2,2-trifluoroethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)8-17-5-9-4-10(7-17)11-2-1-3-12(19)18(11)6-9;/h1-3,9-10H,4-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFLOYFSOMAUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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